The Trifluoroacetyl Piperidine Scaffold: A Technical Guide to tert-Butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate
The Trifluoroacetyl Piperidine Scaffold: A Technical Guide to tert-Butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Fluorination in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a proven method for optimizing the therapeutic potential of drug candidates. The trifluoromethyl (CF₃) group, in particular, has become a cornerstone of rational drug design due to its profound impact on a molecule's physicochemical and pharmacokinetic properties. Its high electronegativity, metabolic stability, and lipophilicity can enhance membrane permeability, increase resistance to oxidative metabolism by cytochrome P450 enzymes, and modulate receptor-binding interactions.[1][2] This often translates to improved bioavailability, longer in-vivo half-lives, and enhanced target potency.[1][2]
This guide focuses on a key building block that leverages these advantages: tert-butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate (CAS Number: 1093759-80-8 ). This compound marries the synthetically versatile and biologically significant piperidine ring system with the powerful trifluoromethyl ketone moiety. The piperidine core is a prevalent structural motif in numerous FDA-approved drugs, particularly those targeting the central nervous system, valued for its conformational flexibility and ability to present substituents in precise three-dimensional orientations. The trifluoromethyl ketone group serves not only as a potent hydrogen bond acceptor but also as a stable bioisostere for other functional groups, offering a unique tool for modulating target engagement.
This document provides an in-depth examination of this compound's properties, a detailed protocol for its synthesis based on established methodologies, and an exploration of its applications as a critical intermediate in pharmaceutical research and development.
Physicochemical and Spectroscopic Profile
Precise characterization is fundamental to the effective use of any chemical intermediate. The properties of tert-butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate are summarized below.
| Property | Value | Source |
| CAS Number | 1093759-80-8 | FDER, ChemicalBook |
| Molecular Formula | C₁₂H₁₈F₃NO₃ | FDER |
| Molecular Weight | 281.27 g/mol | FDER |
| Appearance | White to off-white solid | Assumed from related compounds |
| Storage Conditions | Sealed in dry, 2-8°C | FDER |
Spectroscopic Data
The following data represents the expected spectral characteristics for CAS 1093759-80-8, based on data available from chemical suppliers and analysis of its structural components.[3]
| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 101 MHz) | ¹⁹F NMR (CDCl₃, 376 MHz) | Mass Spectrometry |
| δ 4.15 (br s, 2H) | δ 195.1 (q, J=35 Hz) | δ -76.5 (s) | ESI-MS [M+H]⁺: 282.1 |
| δ 2.85 (t, J=12.0 Hz, 2H) | δ 154.5 | ||
| δ 2.70-2.60 (m, 1H) | δ 116.8 (q, J=292 Hz) | ||
| δ 1.85-1.75 (m, 2H) | δ 80.0 | ||
| δ 1.65-1.55 (m, 2H) | δ 47.6 | ||
| δ 1.46 (s, 9H) | δ 43.5 | ||
| δ 28.4 | |||
| δ 27.8 |
Note: Predicted shifts are based on functional group analysis and data for analogous structures. The quartet (q) splitting pattern for the carbonyl and CF₃ carbons in the ¹³C NMR is due to coupling with the fluorine atoms.
Synthesis and Mechanism: A Protocol for Researchers
The synthesis of trifluoromethyl ketones from carboxylic acids is a well-established transformation in organic chemistry. Several methods exist, including the activation of carboxylic acids with trifluoroacetic anhydride or the use of fluoroarenes.[4][5] A particularly effective and direct method for enolizable carboxylic acids involves trifluoroacetylation of the corresponding enediolate.[1]
The following protocol details a robust procedure for the synthesis of tert-butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate from the commercially available starting material, 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (N-Boc-isonipecotic acid).
Experimental Protocol
Reaction: Conversion of N-Boc-isonipecotic acid to tert-butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate via enediolate formation and trifluoroacetylation.
Causality: This method is selected for its high efficiency and directness. The use of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) ensures the complete formation of the enediolate from the carboxylic acid. Ethyl trifluoroacetate serves as an effective and readily available trifluoroacetylating agent. The acidic workup facilitates both the quenching of the reaction and the decarboxylation of the intermediate β-keto acid to yield the final trifluoromethyl ketone product.[1]
Materials:
-
1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (N-Boc-isonipecotic acid, CAS 84358-13-4)
-
Diisopropylamine
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n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Ethyl trifluoroacetate (CAS 383-63-1)
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Anhydrous Tetrahydrofuran (THF)
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Hydrochloric Acid (HCl), 1 M aqueous solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
LDA Preparation (In Situ): In a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve diisopropylamine (2.2 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (2.1 equivalents) dropwise via syringe. Allow the solution to stir at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes before re-cooling to -78 °C. This ensures the complete formation of LDA.
-
Enediolate Formation: Dissolve 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (1.0 equivalent) in a separate flask with anhydrous THF. Using a cannula or syringe, slowly add this solution to the pre-formed LDA solution at -78 °C. Stir the resulting mixture at -78 °C for 1 hour to ensure complete deprotonation and formation of the enediolate.
-
Trifluoroacetylation: Add ethyl trifluoroacetate (1.5 equivalents) dropwise to the reaction mixture at -78 °C. Stir the reaction at this temperature for 2 hours, monitoring by TLC (Thin Layer Chromatography) for the consumption of the starting material.
-
Quench and Decarboxylation: Remove the cooling bath and allow the reaction to warm to room temperature. Slowly and carefully quench the reaction by adding 1 M HCl solution until the pH is acidic (~pH 2). Stir vigorously for 1-2 hours. During this step, the intermediate will decarboxylate to form the final product.
-
Workup and Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of THF). Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally with brine.
-
Purification: Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure tert-butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate.
Synthesis Workflow Diagram
Caption: Synthetic workflow for the preparation of the target compound.
Applications in Drug Development
The unique structural combination of a Boc-protected piperidine and a trifluoromethyl ketone makes CAS 1093759-80-8 a highly valuable building block for constructing complex pharmaceutical agents.
Role as a Trifluoromethyl Ketone Synthon
Trifluoromethyl ketones (TFMKs) are recognized as effective mimics of tetrahedral transition states in enzymatic reactions, making them potent inhibitors of various enzyme classes, particularly proteases and esterases.[4] However, a significant challenge with many TFMK-containing drug candidates is their rapid in-vivo metabolic reduction to the corresponding, and often inactive, trifluoromethyl alcohol.[4] The design of next-generation inhibitors often focuses on sterically shielding the ketone or altering its electronic properties to prevent this reduction. This building block provides a scaffold where modifications to the piperidine ring can be used to influence the accessibility and reactivity of the TFMK moiety.
Logical Relationship: From Building Block to Drug Candidate
Caption: Synthetic utility and potential therapeutic application pathways.
The Boc protecting group is a key feature, offering robust protection during synthetic manipulations while allowing for clean and efficient deprotection under acidic conditions (e.g., using trifluoroacetic acid, TFA). Once the piperidine nitrogen is unmasked, it serves as a versatile handle for a wide array of chemical transformations:
-
N-Alkylation/Arylation: To introduce side chains that can interact with specific pockets of a biological target or to modulate solubility and pharmacokinetic properties.
-
Amide Coupling: To build larger, more complex molecules, including peptidomimetics where the piperidine ring serves as a constrained scaffold.
-
Reductive Amination: To connect with other molecular fragments, expanding the chemical diversity accessible from this single intermediate.
This synthetic flexibility allows researchers to systematically explore the structure-activity relationship (SAR) of a lead series, optimizing for potency, selectivity, and drug-like properties. The trifluoromethyl ketone remains as a constant pharmacophoric element while the rest of the molecule is elaborated to achieve the desired therapeutic profile.
Safety and Handling
As with all laboratory chemicals, proper safety precautions must be observed when handling tert-butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate. While a specific safety data sheet (SDS) for this exact compound is not widely published, data from structurally similar trifluoromethyl ketones and piperidine derivatives suggest the following:
-
Hazard Statements: Likely to be harmful if swallowed and may cause skin and serious eye irritation. May also cause respiratory irritation.
-
Precautionary Measures: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid breathing dust or vapors. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.
Researchers should always consult the specific SDS provided by the supplier before handling this compound.
Conclusion
Tert-butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate (CAS 1093759-80-8) is a strategically designed chemical building block of significant value to the drug discovery community. It provides a robust and versatile platform for the synthesis of novel therapeutics by combining the desirable properties of the trifluoromethyl ketone functional group with the proven utility of the piperidine scaffold. Its straightforward synthesis from common starting materials and the synthetic versatility afforded by the Boc-protecting group position it as an essential tool for medicinal chemists aiming to develop next-generation pharmaceuticals.
References
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Reeves, J. T., Song, J. J., Tan, Z., Lee, H., Yee, N. K., & Senanayake, C. H. (2008). Direct Conversion of Carboxylic Acids to Trifluoromethyl Ketones with Ethyl Trifluoroacetate. The Journal of Organic Chemistry, 73(23), 9476–9478. [Link]
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Ghosh, A. K., & Brindisi, M. (2020). Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. Bioorganic & Medicinal Chemistry Letters, 30(16), 127329. [Link]
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Synthesis of trifluoromethyl ketones. Organic Chemistry Portal. (n.d.). [Link]
-
Mehta, N., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 1234. [Link]
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tert-Butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate. FDER. (n.d.). [Link]
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N-BOC-piperidine-4-carboxylic acid. Aaron Chemicals LLC. (n.d.). [Link]
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Ethyl trifluoroacetate. Wikipedia. (n.d.). [Link]
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